molecular formula C10H7F3O B11901155 6,7,8-Trifluoro-2-tetralone CAS No. 808144-34-5

6,7,8-Trifluoro-2-tetralone

Cat. No.: B11901155
CAS No.: 808144-34-5
M. Wt: 200.16 g/mol
InChI Key: ZEPKQIMKMVIHDQ-UHFFFAOYSA-N
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Description

6,7,8-Trifluoro-2-tetralone is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol It is a trifluorinated derivative of tetralone, characterized by the presence of three fluorine atoms at the 6th, 7th, and 8th positions of the tetralone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 2-tetralone using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 6,7,8-Trifluoro-2-tetralone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trifluoro-2-tetralone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetralones with various functional groups.

Scientific Research Applications

6,7,8-Trifluoro-2-tetralone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8-Trifluoro-2-tetralone involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoro-2-tetralone
  • 7,8-Difluoro-2-tetralone
  • 6,7,8-Trichloro-2-tetralone

Uniqueness

6,7,8-Trifluoro-2-tetralone is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated or less-fluorinated analogs. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals .

Properties

CAS No.

808144-34-5

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

6,7,8-trifluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H7F3O/c11-8-3-5-1-2-6(14)4-7(5)9(12)10(8)13/h3H,1-2,4H2

InChI Key

ZEPKQIMKMVIHDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C(=C2CC1=O)F)F)F

Origin of Product

United States

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